4-(3-氯-2-噻吩基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

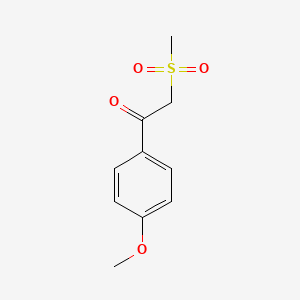

The compound "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" is a derivative of 1,3-thiazol-2-amine, which is a core structure in various heterocyclic compounds that exhibit a wide range of biological activities. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a common motif in medicinal chemistry due to its stability and versatile reactivity .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thiourea or substituted thioureas. For instance, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea, leading to compounds with significant antifungal and antibacterial activities . Similarly, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized from 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions . These methods highlight the potential pathways that could be adapted for the synthesis of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using these methods, and the compound was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was also solved by single-crystal X-ray diffraction, crystallizing in the triclinic system . These studies provide a foundation for understanding the molecular structure of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives via nucleophilic addition reactions . Additionally, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole was shown to undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . These reactions demonstrate the chemical versatility of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized by their molecular geometry, electronic properties, and intermolecular interactions. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, can be predicted using density functional theory (DFT) calculations . The Hirshfeld surface analysis is used to determine the percentage of intermolecular contacts and distribution of electrostatic potential, which can influence the compound's physical properties and reactivity . These analyses are essential for understanding the behavior of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" in various environments and its potential applications.

科学研究应用

化学合成和药物前体

4-(3-氯-2-噻吩基)-1,3-噻唑-2-胺及相关噻唑化合物在化学合成中被广泛使用。它们作为合成各种药理学相关结构的关键中间体。例如,某些噻唑基化合物与主要芳香胺的反应会导致与已知抗缺血药物相关的结构显著的化合物(Volovenko, Y. et al., 2001)。此外,噻唑衍生物已被合成以潜在用途作为抗真菌和抗菌剂,展示了它们在新治疗剂开发中的实用性(Narayana, B. et al., 2007)。

药物应用

4-(3-氯-2-噻吩基)-1,3-噻唑-2-胺及其衍生物在药物化学中的重要性通过它们存在于表现出显著生物活性的化合物中得以体现。一些合成的噻唑衍生物显示出中等到高抗真菌和抗菌活性,使它们在药物研究中具有价值(Kubba, A. et al., 2018)。此外,已确定某些N-芳基-4-芳基-1,3-噻唑-2-胺衍生物为5-脂氧合酶的直接抑制剂,5-脂氧合酶是白三烯合成中的关键酶,与哮喘和类风湿关节炎等炎症相关疾病有关(Suh, J. et al., 2012)。

材料科学和染色应用

在材料科学领域,噻唑衍生物已被用作染料。一项涉及合成新的5-噻唑基偶氮分散染料用于涤纶织物染色的研究展示了这些化合物在工业应用中的多功能性(Metwally, M. et al., 2004)。

缓蚀

此外,已对某些噻唑和噻二唑衍生物进行了研究,用于它们的缓蚀性能,特别是对铁的腐蚀。这表明这些化合物在保护工业材料和基础设施中的潜在应用(Kaya, S. et al., 2016)。

安全和危害

属性

IUPAC Name |

4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIUANRMVONSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363390 |

Source

|

| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |

CAS RN |

339114-12-4 |

Source

|

| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)